molecular formula C11H14N4S B3326529 4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 26029-02-7

4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3326529
CAS No.: 26029-02-7
M. Wt: 234.32 g/mol
InChI Key: OLDWWFJZRSOFQL-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a pyridine ring and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with pyridine-4-carboxaldehyde to form an intermediate hydrazone, which is then cyclized with thiocarbonyl compounds to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring and thiol group are key functional groups that interact with biological targets, often through hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-methylpropyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-one

Uniqueness

4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridine ring and the presence of the thiol group This configuration can result in distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

4-(2-methylpropyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDWWFJZRSOFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

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